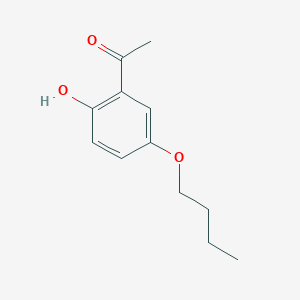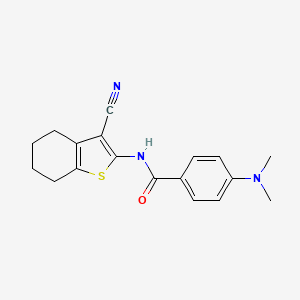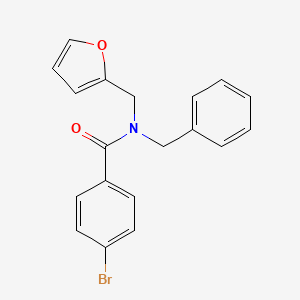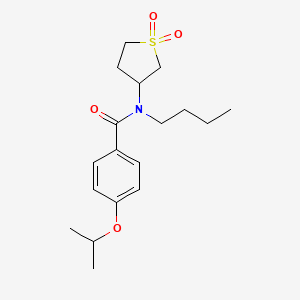
1-(5-Butoxy-2-hydroxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Butoxy-2-hydroxyphenyl)ethanone, also known as BHPE, is a synthetic compound that belongs to the family of aryl ketones. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
科学研究应用
1-(5-Butoxy-2-hydroxyphenyl)ethanone has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been used in the development of novel drugs for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
作用机制
1-(5-Butoxy-2-hydroxyphenyl)ethanone exerts its biological effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also has antioxidant properties and can protect cells from oxidative damage. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 1-(5-Butoxy-2-hydroxyphenyl)ethanone in lab experiments is its low toxicity and high solubility in water. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(5-Butoxy-2-hydroxyphenyl)ethanone. One area of interest is the development of novel drugs based on this compound for the treatment of various diseases. Another area of interest is the study of this compound's effects on the immune system, as it has been shown to modulate the activity of immune cells such as macrophages and T cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been used in the development of novel drugs for the treatment of various diseases. This compound exerts its biological effects through the modulation of various signaling pathways in the body and has a number of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are several future directions for research on this compound.
合成方法
1-(5-Butoxy-2-hydroxyphenyl)ethanone can be synthesized through the reaction of 5-butoxy-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting this compound product can be purified through recrystallization or column chromatography. The synthesis of this compound is relatively simple and can be conducted in a laboratory setting.
属性
IUPAC Name |
1-(5-butoxy-2-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-7-15-10-5-6-12(14)11(8-10)9(2)13/h5-6,8,14H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMGVLPLMIMMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide](/img/structure/B2952789.png)
![2-Chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2952793.png)
![4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2952795.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2952796.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide](/img/structure/B2952799.png)
![3-cinnamyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2952800.png)
![7-(3,4-dimethylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2952801.png)

![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

